![molecular formula C22H15F3N4O2 B2508620 N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 942005-93-8](/img/structure/B2508620.png)
N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide is a complex organic compound of significant interest in multiple fields including chemistry, biology, and medicine. This compound possesses a unique structure which allows for versatile applications and interactions with various biological pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide typically involves a multi-step process. The starting materials are often selected for their availability and reactivity, including intermediates that facilitate specific functional group transformations. Key steps include:
Formation of the pyrido[2,3-d]pyrimidin-3(4H)-yl intermediate: : This is achieved through cyclization reactions under controlled conditions.
Substitution Reactions: : Incorporating the phenyl and trifluoromethyl groups often involves nucleophilic aromatic substitution reactions, with conditions optimized for yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound leverages high-throughput automated synthesizers and stringent quality control measures. Typical conditions include the use of:
Solvent systems that optimize solubility and reaction kinetics.
Catalysts that increase efficiency and selectivity.
Temperature-controlled reactors to manage exothermic or endothermic reactions.
化学反应分析
Types of Reactions
N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide can undergo several types of reactions including:
Oxidation: : Generally facilitated by oxidizing agents such as potassium permanganate or molecular oxygen.
Reduction: : Often achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : This includes electrophilic and nucleophilic substitutions depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used include halogenating agents for substitution reactions, and specific catalysts that ensure regioselectivity and stereoselectivity. Conditions often involve precise control of pH, temperature, and solvent systems to drive the reactions towards desired products.
Major Products Formed
The major products from these reactions include functionalized derivatives of the original compound, which can be further utilized or modified depending on the intended application.
科学研究应用
Chemistry
In chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. Its unique structure facilitates the study of reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s interaction with enzymes and receptors provides insights into cellular pathways and mechanisms. It is often used as a probe or inhibitor in biochemical assays.
Medicine
N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide has potential therapeutic applications due to its ability to modulate biological targets. It is studied for its potential use in treating diseases such as cancer and inflammatory disorders.
Industry
In industrial applications, this compound is explored for its role in developing new materials, particularly where its unique chemical properties can enhance performance characteristics such as stability or reactivity.
作用机制
The mechanism of action of N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide involves binding to specific molecular targets such as enzymes or receptors. This binding can result in the inhibition or activation of particular biochemical pathways. The compound’s structure allows it to fit into the active sites of target molecules, influencing their function and thereby modulating physiological processes.
相似化合物的比较
Compared to similar compounds, N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide stands out due to its trifluoromethyl group which enhances its lipophilicity and metabolic stability. Similar compounds include:
N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-chlorobenzamide
N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-methylbenzamide: These analogs differ in their substituents on the benzamide moiety, which can affect their pharmacokinetic and pharmacodynamic properties.
Hope this deep dive into this compound serves you well. Anything else you're curious about?
属性
IUPAC Name |
N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N4O2/c1-13-27-19-17(9-5-11-26-19)21(31)29(13)15-7-4-6-14(12-15)28-20(30)16-8-2-3-10-18(16)22(23,24)25/h2-12H,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDBUSUNENTVTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
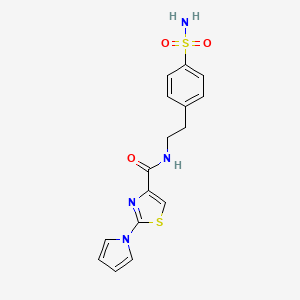
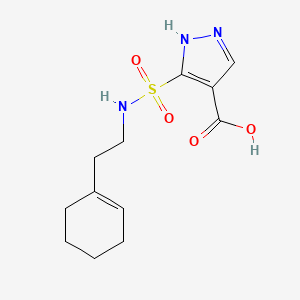
![methyl 4-oxo-3-[2-(piperidin-1-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2508539.png)
![(Z)-N-[(adamantan-1-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B2508540.png)
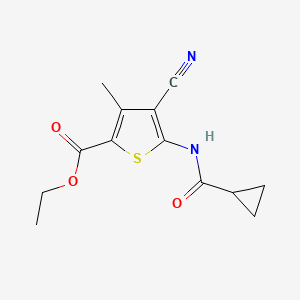
![3-(2-Hydroxy-4,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2508543.png)
![8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B2508546.png)
![8-(2,3-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2508548.png)
![ethyl 1-(3-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/new.no-structure.jpg)
![4-[(3-Chlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-1-pyrazolecarbothioamide](/img/structure/B2508554.png)
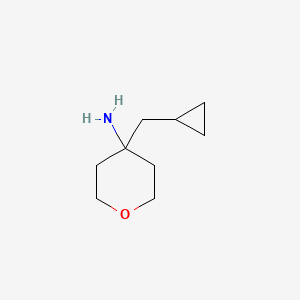
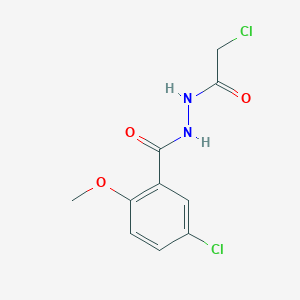
![4-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2508559.png)
![2-[2-(Methylamino)ethyl]phenol hydrobromide](/img/structure/B2508560.png)
